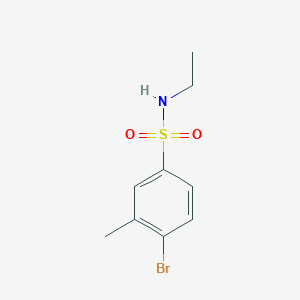![molecular formula C11H13F3N2O B1420320 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096306-23-8](/img/structure/B1420320.png)
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine
Vue d'ensemble
Description
“1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096306-23-8. It has a molecular weight of 246.23 and its molecular formula is C11H13F3N2O .
Molecular Structure Analysis
The InChI code for “1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine” is 1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2 .Applications De Recherche Scientifique
Polymer Chemistry
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine derivatives have been utilized in the synthesis of fluorinated polyimides. These polyimides are notable for their solubility in organic solvents, ability to form transparent films, high glass-transition temperatures, low dielectric constants, and low water uptake. They also exhibit significant thermal stability under various atmospheric conditions, making them valuable in polymer chemistry (Chung, Tzu, & Hsiao, 2006).
Coordination Chemistry
The compound has applications in coordination chemistry, particularly in the formation of redox-active ligands like tris(4-(pyridin-4-yl)phenyl)amine (Npy3). These ligands have shown potential in developing multifunctional frameworks due to their redox-active nature (Hua, Turner, & D’Alessandro, 2013).
Organic Synthesis
In organic synthesis, derivatives of 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine are utilized in regioselective reactions. They facilitate the formation of various regioisomeric products, demonstrating the influence of trifluoromethyl groups on electrophilicity and reaction mechanisms (De Rosa et al., 2015).
Material Science
In material science, these derivatives are instrumental in studying the binding properties of soluble ligands with metal ions. Enhanced solubility allows for a more comprehensive investigation of metal complexes, including fluorescence and potentiometric studies (Liang et al., 2009).
Asymmetric Synthesis
The compound is also significant in the asymmetric synthesis of pyrrolidine derivatives, which are of medical interest. Utilizing secondary amines as catalysts, these syntheses achieve high yields and excellent stereoselectivities, highlighting their potential in pharmaceutical applications (Zhi et al., 2016).
Safety And Hazards
The safety information for “1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine” includes several hazard statements: H302, H315, H318, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJREWJCDASCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
CAS RN |
1096306-23-8 | |
| Record name | 1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



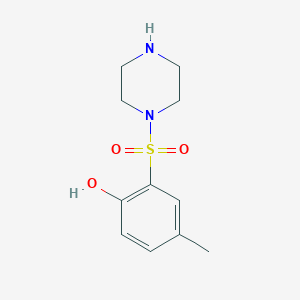
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
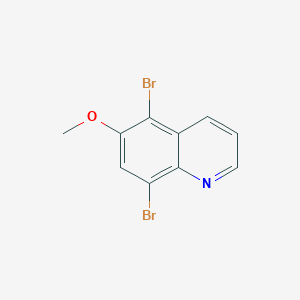

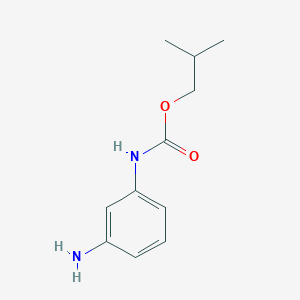
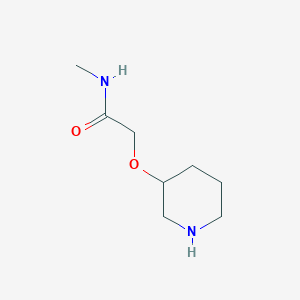
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
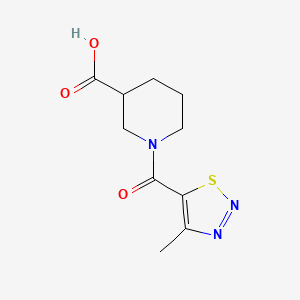

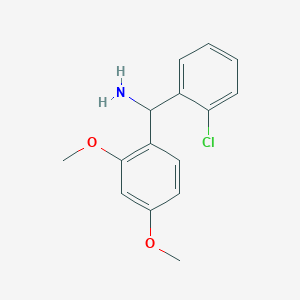
![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
